L-Phenylalanine betaine

Overview

Description

Scientific Research Applications

Microbial Biotechnology

L-Phenylalanine betaine: has shown potential in microbial biotechnology, particularly in the metabolism and biotechnological application of betaine in microorganisms . It acts as a functional chemical in various microorganisms, playing roles such as a stress protectant and a methyl donor . This compound is utilized to improve the performance of microbial strains used for the fermentation of lactate, ethanol, lysine, pyruvate, and vitamin B12, which are crucial for the biosynthesis of structurally complex compounds .

Dietary Supplements

In the field of dietary supplements, L-Phenylalanine betaine is recognized for its health-promoting attributes . It is a non-essential amino acid with functional properties that contribute to the maintenance of normal cell volume under osmotic stress and act as a chemical chaperone . Its role as a methyl donor for homocysteine remethylation is also significant, impacting plasma concentrations of metabolites involved in cardiovascular health .

Animal Feed

L-Phenylalanine betaine: is used in animal nutrition to improve the performance and health of livestock. It has been found to enhance the laying rate and feed intake of hens under chronic heat stress conditions . Additionally, it shows promise in improving milk production, growth performance, and carcass traits of ruminants, making it a valuable additive in feed formulations .

Cosmetics Industry

In cosmetics, L-Phenylalanine betaine derivatives, known as alkyl betaines , function as hair and skin conditioning agents , antistatic agents , and viscosity-increasing agents . They are considered safe for use in cosmetic products when formulated to be nonirritating .

Chemical Industries

The compound’s applications extend to the chemical industry, where it is used in the synthesis of high-value L-Phenylalanine from low-cost starting materials . This bio-based strategy is crucial for producing L-Phenylalanine, which is extensively used in various industrial applications, including the synthesis of pharmaceutically active compounds .

Pharmaceutical Synthesis

L-Phenylalanine betaine: is integral in the synthesis of pharmaceutically active compounds , such as cephalosporin antibiotics , anticancer metallodrugs , and HIV protease inhibitors . The demand for L-Phenylalanine is steadily increasing worldwide due to its extensive use in pharmaceutical development .

Future Directions

Mechanism of Action

Target of Action

L-Phenylalanine betaine, also known as Phenylalanine betaine, primarily targets the shikimate (SHIK) and L-Phenylalanine branch pathways . These pathways are crucial for the production of L-Phenylalanine, an essential aromatic amino acid .

Mode of Action

The compound’s interaction with its targets results in significant changes in metabolic activities. The upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phenylalanine synthesis . This interaction leads to an increase in the production rate of L-Phenylalanine .

Biochemical Pathways

L-Phenylalanine betaine affects several biochemical pathways, including the EMP, PP, TCA, SHIK, and L-Phenylalanine-branch pathways . The significant changes in these pathways at different stages of fermentation contribute to the high-yield production of L-Phenylalanine .

Pharmacokinetics

These factors contribute to rerouting the carbon flux into the L-Phenylalanine-branch .

Result of Action

The action of L-Phenylalanine betaine leads to a significant increase in the production of L-Phenylalanine . This increase is associated with the upregulation of specific genes and changes in important metabolites . The compound’s action also contributes to the adequate supply of precursors for high-yield L-Phenylalanine production .

Action Environment

Environmental factors such as heat stress can influence the action, efficacy, and stability of L-Phenylalanine betaine . Under heat stress conditions, the compound serves as a functional additive, providing anti-stress effects, anti-oxidative, anti-inflammatory, gut promoting, and immunomodulatory functions .

properties

IUPAC Name |

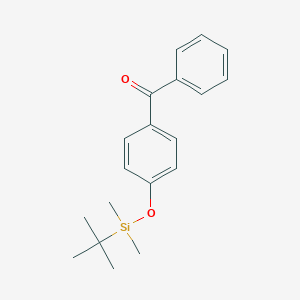

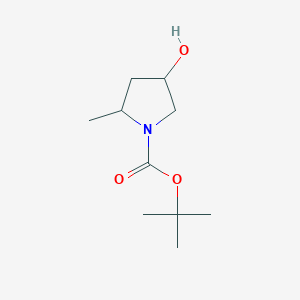

(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFQIRIHLGODFV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346724 | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine betaine | |

CAS RN |

56755-22-7 | |

| Record name | L-Phenylalanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PHENYLALANINE BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of phenylalanine betaine as a potential biomarker?

A1: Research suggests that phenylalanine betaine could be a valuable biomarker for dietary intake, particularly for rye bran consumption. A study utilizing a nontargeted metabolomics approach found significantly elevated urinary levels of phenylalanine betaine in mice fed diets enriched with either intact or bioprocessed rye bran. [] This suggests that measuring phenylalanine betaine levels in urine could potentially be used to monitor rye bran intake and its associated health benefits. [] You can read more about this study here:

Q2: Could there be a link between phenylalanine betaine, rumination, and metabolic syndrome?

A2: Preliminary research indicates a potential association between phenylalanine betaine levels, ruminating thought processes, and the risk of metabolic syndrome. A study observed that individuals with high rumination scores and low serum phenylalanine betaine levels had an increased probability of metabolic syndrome. [] This suggests a complex interplay between psychological factors, specific metabolites like phenylalanine betaine, and metabolic health, warranting further investigation. Learn more about this potential connection by visiting:

Q3: Has phenylalanine betaine demonstrated any biological activity?

A3: While research on phenylalanine betaine is still ongoing, a study investigating the bioactivity of compounds derived from the mushroom Astraeus pteridis identified phenylalanine betaine among the isolated compounds. [] Although this specific study focused on antituberculosis activity, where phenylalanine betaine itself did not show potent effects, its presence and potential role in this mushroom species highlight the need for further exploration of its biological functions. [] Access the full research article here:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)

![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)